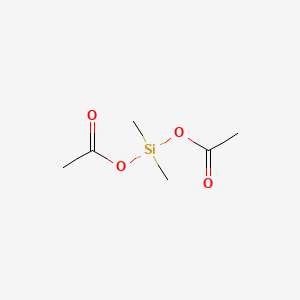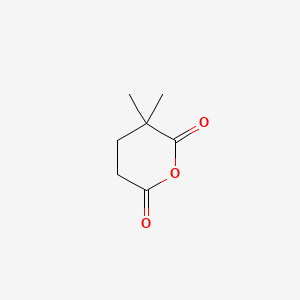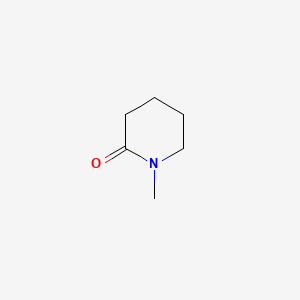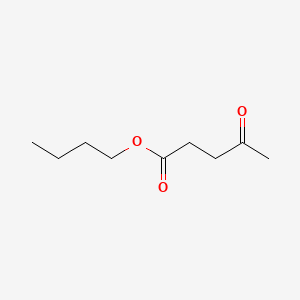
2,3-Dihydroxyterephthalic acid
Übersicht
Beschreibung
2,3-Dihydroxyterephthalic acid is an organic compound with the molecular formula C8H6O6 . It has an average mass of 198.130 Da and a monoisotopic mass of 198.016434 Da . It is also known by other names such as 2,3-dihydroxy-1,4-benzenedicarboxylic acid .
Molecular Structure Analysis
The molecular structure of 2,3-Dihydroxyterephthalic acid consists of 8 carbon atoms, 6 hydrogen atoms, and 6 oxygen atoms . The exact structure can be found in various chemical databases .Physical And Chemical Properties Analysis
2,3-Dihydroxyterephthalic acid has a density of 1.779g/cm3 . Its boiling point is 456.5ºC at 760 mmHg . The compound is solid in its physical form .Wissenschaftliche Forschungsanwendungen
Synthesis of Metal-Organic Frameworks (MOFs)
2,3-Dihydroxyterephthalic acid is a key precursor in the synthesis of MOFs due to its bifunctional nature, offering both carboxylic and hydroxyl groups for coordination. MOFs synthesized using this compound are explored for their high surface area and potential applications in gas storage, separation, and catalysis .
Advanced Material Fabrication
The hydroxyl and carboxyl functional groups of 2,3-Dihydroxyterephthalic acid make it an ideal linker for constructing advanced materials. These materials have applications in electronics, photonics, and as components in sensors due to their unique electrical and optical properties .
Pharmaceutical Research
This compound is used in pharmaceutical research as a building block for drug design and synthesis. Its structural properties allow for the creation of novel compounds with potential therapeutic effects, particularly in the development of anti-inflammatory and antioxidant medications .
Environmental Remediation
Research has been conducted on the use of 2,3-Dihydroxyterephthalic acid in environmental remediation processes. Its ability to chelate metal ions can be harnessed for the removal of heavy metals from wastewater, thus reducing environmental pollution .
Analytical Chemistry
In analytical chemistry, 2,3-Dihydroxyterephthalic acid serves as a standard or reagent in various chromatographic techniques. It is particularly useful in high-performance liquid chromatography (HPLC) for the separation and analysis of complex mixtures .
Polymer Chemistry
The dihydroxy functionality of this compound is exploited in polymer chemistry for the synthesis of polyesters and polyamides. These polymers are studied for their mechanical strength and biodegradability, making them suitable for use in sustainable packaging and biomedical applications .
Wirkmechanismus
Target of Action
The primary target of 2,3-Dihydroxyterephthalic acid is the organic ligands of metal-organic frameworks (MOFs) . The compound acts as a modifying agent for these ligands, enhancing their photocatalytic performance .
Mode of Action
2,3-Dihydroxyterephthalic acid interacts with its targets by modifying the functional groups on the organic ligands of MOFs . This modification regulates the electronegativity of the ligands and expands their light absorption range . The compound is also involved in the ligand exchange method, contributing to the synthesis of hydroxyl-modified MOFs .
Biochemical Pathways
The action of 2,3-Dihydroxyterephthalic acid affects the photocatalytic degradation pathway . The compound’s interaction with its targets leads to an improved photocatalytic performance, which facilitates the degradation of pollutants like methylene blue . The degradation process occurs in multiple steps under the oxidation of the hydroxyl radical .
Pharmacokinetics
The compound is known to be used in the synthesis of mofs, suggesting that it is likely to have good stability and reactivity .
Result of Action
The molecular and cellular effects of 2,3-Dihydroxyterephthalic acid’s action are primarily observed in its enhancement of photocatalytic performance . By modifying the functional groups on the organic ligands of MOFs, the compound improves their ability to degrade pollutants .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,3-Dihydroxyterephthalic acid. For instance, the compound’s photocatalytic activity is dependent on the presence of light .
Safety and Hazards
2,3-Dihydroxyterephthalic acid is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .
Eigenschaften
IUPAC Name |
2,3-dihydroxyterephthalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O6/c9-5-3(7(11)12)1-2-4(6(5)10)8(13)14/h1-2,9-10H,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHLSHRJUBRUKAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)O)O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50173556 | |
| Record name | 2,3-Dihydroxyterephthalic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50173556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dihydroxyterephthalic acid | |
CAS RN |
19829-72-2 | |
| Record name | 2,3-Dihydroxy-1,4-benzenedicarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19829-72-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dihydroxyterephthalic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019829722 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 19829-72-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38869 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,3-Dihydroxyterephthalic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50173556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-dihydroxyterephthalic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.398 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,3-Dihydroxyterephthalic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F9S7RAD6FM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the key applications of 2,3-Dihydroxyterephthalic acid in materials science?
A1: 2,3-Dihydroxyterephthalic acid (DHTPA) plays a crucial role in the synthesis of metal-organic frameworks (MOFs), specifically serving as a valuable organic linker. [, ] This compound enables the creation of porous materials like UiO-66-CAT, a modified version of UiO-66. [] The incorporation of DHTPA introduces catechol functionalities into the MOF structure, allowing for further modifications, such as metalation with trivalent metal ions like Chromium (III) and Gallium (III). [] These metal-catecholato species within the MOF exhibit potential in photocatalytic applications, specifically in the reduction of carbon dioxide. []
Q2: How does 2,3-Dihydroxyterephthalic acid contribute to the development of photocatalysts?
A2: 2,3-Dihydroxyterephthalic acid serves as a key component in constructing photocatalytically active MOFs. [, ] When incorporated into the MOF framework, DHTPA introduces catechol functionalities. [] These catechol groups can act as light absorbers in the visible region of the electromagnetic spectrum. [] Furthermore, they can be metalated with specific metal ions, such as Chromium (III) or Gallium (III), forming metal-catecholato species. [] These metal centers, when integrated into the MOF structure, can facilitate electron transfer processes, enhancing the photocatalytic activity of the material. [] For instance, in UiO-66-CAT, these metal-catecholato species have shown promise in catalyzing the reduction of carbon dioxide using visible light, showcasing the potential of DHTPA in developing sustainable and efficient photocatalytic systems. []
Q3: Are there any improvements in the synthesis of 2,3-Dihydroxyterephthalic acid compared to previous methods?
A3: Yes, recent research has led to an improved large-scale synthesis of 2,3-Dihydroxyterephthalic acid. [] This optimized method significantly reduces the required carbon dioxide pressure to 0.3 MPa and shortens the overall reaction time compared to earlier procedures. [] This advancement makes the synthesis process more convenient and efficient for large-scale production of the compound. [] Additionally, the improved method achieves a high yield, reaching up to 93% for 4,6-dihydroxyisophthalic acid and 65% for 2,3-Dihydroxyterephthalic acid. [] This synthesis also minimizes the oxidation of phenol, eliminating the need for decolorization or further chromatographic purification steps. []
Q4: How does the structure of 2,3-Dihydroxyterephthalic acid influence its properties?
A4: The presence of hydroxyl groups in 2,3-Dihydroxyterephthalic acid significantly influences its chemical behavior, particularly its acid-base properties and its ability to form complexes with metal ions. [] These interactions are particularly relevant at a pH of 3, where DHTPA can act as a ligand, potentially forming complexes with aluminum ions (Al3+). [] This characteristic is of interest in understanding the properties of natural organic matter like Inogashira fulvic acid (IFA), for which DHTPA serves as a model compound in some studies. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[3-(Trifluoromethyl)phenyl]-4-piperidinol](/img/structure/B1584540.png)











